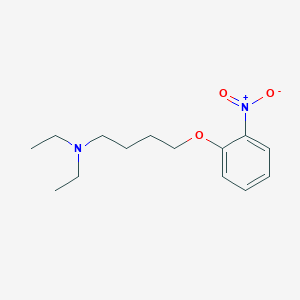![molecular formula C14H15N3O3 B5053394 N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as ACPD, is a potent agonist of the metabotropic glutamate receptor. ACPD is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. In
Mécanisme D'action
ACPD acts as an agonist of the metabotropic glutamate receptor, specifically the mGluR1 and mGluR5 subtypes. Activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C and adenylate cyclase pathways. This results in the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been found to enhance long-term potentiation, a process that is essential for learning and memory. ACPD has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACPD in lab experiments is its potency and selectivity for the metabotropic glutamate receptor. However, one of the limitations is its short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
For ACPD research include studying its potential therapeutic applications in various neurological disorders, exploring its long-term effects, and developing more potent and selective analogs of the compound. Additionally, studying the role of ACPD in synaptic plasticity and learning and memory could provide insights into the underlying mechanisms of these processes.
Méthodes De Synthèse
The synthesis of ACPD involves the reaction of 3-(acetylamino)benzoic acid with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield ACPD. The purity of the compound is ensured by recrystallization.
Applications De Recherche Scientifique
ACPD has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate neurotransmitter release and synaptic plasticity, which are essential for learning and memory. ACPD has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-13(9(2)20-17-8)14(19)16-12-6-4-5-11(7-12)15-10(3)18/h4-7H,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOENXNWWQJFTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)


![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)


![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)

![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B5053400.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)
